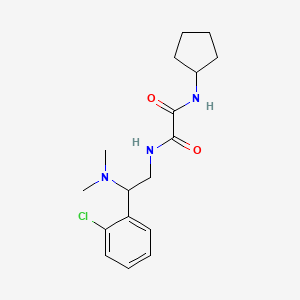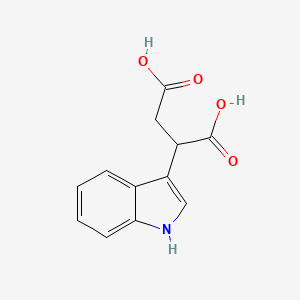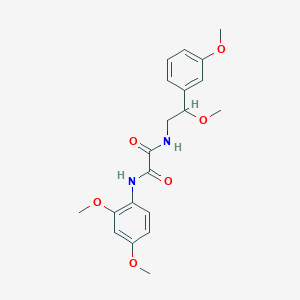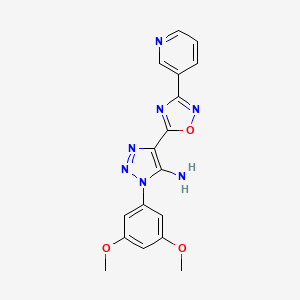
5-chloro-N-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(4-chlorophenyl)-1-methyl-3-phenyl-1H-pyrazole-4-carboxamide, often referred to as 5-Cl-PCP, is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that has been studied for its potential use in the synthesis of various organic compounds, as well as for its biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazoline derivatives, which share a core structure with the compound , are widely recognized for their role in synthesizing heterocyclic compounds. These compounds serve as essential building blocks in organic synthesis, leading to a variety of heterocyclic frameworks with potential applications in medicinal chemistry and material science. The unique reactivity of pyrazoline derivatives under mild conditions enables the synthesis of diverse heterocyclic systems, which can be further explored for developing new therapeutic agents or functional materials (Gomaa & Ali, 2020).
Antitumor Activity
Imidazole derivatives, including compounds structurally related to pyrazolines, have been extensively reviewed for their antitumor properties. These compounds demonstrate a range of biological activities that make them interesting targets for the development of new anticancer drugs. The structural diversity of imidazole derivatives allows for the synthesis of compounds with varied biological properties, highlighting the potential of exploring similar structures, such as the compound , for antitumor applications (Iradyan et al., 2009).
Environmental Persistence and Toxicity
Research on triclosan, a chlorinated phenol compound, sheds light on the environmental behavior and toxicity of chlorinated aromatic compounds, which could be relevant to the compound due to structural similarities. These studies indicate that chlorinated compounds can persist in the environment and transform into more toxic derivatives, posing risks to aquatic organisms and potentially leading to the development of resistant bacterial strains (Bedoux et al., 2012).
Pharmacological Profile Enhancement
Research on the stereochemistry of pharmaceutical compounds, such as phenylpiracetam, demonstrates the importance of chirality in improving the pharmacological profile of drugs. Enantiomerically pure compounds often exhibit superior efficacy and reduced side effects compared to their racemic mixtures. This principle could apply to the development of new drugs based on the compound , where exploring the stereochemical aspects could lead to enhancements in biological activity and selectivity (Veinberg et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to have cytotoxic effects on human cancer cell line spheroids .
Mode of Action
It’s worth noting that similar compounds have shown cytotoxic effects on cancer cells
Biochemical Pathways
Related compounds have been shown to have antiviral, anti-inflammatory, and anticancer properties , suggesting that they may interact with a variety of biochemical pathways
Result of Action
Similar compounds have demonstrated cytotoxic effects on cancer cells , suggesting that this compound may also have potential anticancer effects
Properties
IUPAC Name |
5-chloro-N-(4-chlorophenyl)-1-methyl-3-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O/c1-22-16(19)14(15(21-22)11-5-3-2-4-6-11)17(23)20-13-9-7-12(18)8-10-13/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDDBZBJXDCUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2799109.png)


![3-{1-[4-(1H-pyrrol-1-yl)benzoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2799113.png)

![1-[1-(2-Chloropropanoyl)azetidin-3-yl]triazole-4-carboxamide](/img/structure/B2799116.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)
![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)



![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)
![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)
